Bienvenue dans la boutique en ligne BenchChem!

6-Bromoethylbenzoxazolone

Medicinal Chemistry Synthetic Methodology CNS Drug Discovery

6-Bromoethylbenzoxazolone, systematically named 6-(2-bromoethyl)-3H-1,3-benzoxazol-2-one (C₉H₈BrNO₂, MW 242.07 g·mol⁻¹), is a heterobifunctional benzoxazolone derivative that carries a primary alkyl bromide side-chain at the 6‑position of the aromatic ring. The benzoxazolone scaffold is recognised as a privileged pharmacophoric structure in medicinal chemistry, conferring bioisosteric advantages over catechol and phenol moieties while maintaining favourable physicochemical properties for CNS penetration.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B8625645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoethylbenzoxazolone
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCBr)OC(=O)N2
InChIInChI=1S/C9H8BrNO2/c10-4-3-6-1-2-7-8(5-6)13-9(12)11-7/h1-2,5H,3-4H2,(H,11,12)
InChIKeyCPLWKJWNQCWKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoethylbenzoxazolone – Procurement-Relevant Identity, Physicochemical Profile, and Core Synthetic Utility


6-Bromoethylbenzoxazolone, systematically named 6-(2-bromoethyl)-3H-1,3-benzoxazol-2-one (C₉H₈BrNO₂, MW 242.07 g·mol⁻¹), is a heterobifunctional benzoxazolone derivative that carries a primary alkyl bromide side-chain at the 6‑position of the aromatic ring . The benzoxazolone scaffold is recognised as a privileged pharmacophoric structure in medicinal chemistry, conferring bioisosteric advantages over catechol and phenol moieties while maintaining favourable physicochemical properties for CNS penetration [1]. The compound is employed almost exclusively as a versatile alkylating building block: the 2‑bromoethyl substituent serves as an electrophilic handle for nucleophilic displacement by amines, thiols, or heterocycles, enabling rapid construction of 6‑(2‑aminoethyl)‑benzoxazolinone libraries that have yielded clinical‑stage CNS agents [2]. For procurement specialists, the critical specification parameters are a bromine content of nominally 33.0 % w/w (theoretical), density of 1.636 g·cm⁻³, and boiling point of 319.8 °C at 760 mmHg , which collectively define handling, shipping classification, and storage requirements distinct from its non‑halogenated or chloro‑ethyl analogues.

Why In‑Class Benzoxazolone Analogues Cannot Replace 6-Bromoethylbenzoxazolone in CNS‑Oriented Synthetic Campaigns


Benzoxazolone derivatives bearing a leaving group on the 6‑position alkyl chain are not interchangeable commodities. The specific identity of the leaving group (Br vs. Cl, I, OMs, OTs) and the precise site of attachment (6‑position aryl‑alkyl vs. 3‑position N‑alkyl) fundamentally dictate the rate of nucleophilic displacement, the regiochemical outcome of subsequent derivatisation, and the metabolic stability of the final pharmacologically active compound [1]. In the landmark 1985 study by Caignard et al., eleven 6‑(2‑aminoethyl)‑benzoxazolinone analogues were synthesised exclusively from the 6‑(2‑bromoethyl) precursor; attempts to utilise the corresponding 6‑(2‑chloroethyl) derivative under identical conditions (dioxane reflux, 72 h) resulted in negligible conversion, consistent with the well‑established leaving‑group order I⁻ > Br⁻ > Cl⁻ in SN2 displacements at primary carbon centres [1][2]. Furthermore, the 3‑(2‑bromoethyl) regioisomer (CAS 27170‑93‑0) places the electrophilic centre on the lactam nitrogen, directing nucleophilic attack to a position that is metabolically labile and incapable of generating the 6‑aminoethyl pharmacophore that is essential for high‑affinity 5‑HT₁A and TSPO target engagement [3]. Consequently, procurement of the correct 6‑(2‑bromoethyl) isomer is non‑negotiable for any programme that intends to replicate literature‑validated synthetic routes to biologically active 6‑aminoethyl‑benzoxazolinones.

Comparative Quantitative Evidence for 6-Bromoethylbenzoxazolone vs. Closest Analogues


Nucleophilic Displacement Reactivity: 6-(2-Bromoethyl) vs. 6-(2-Chloroethyl)benzoxazolinone Under SN2 Conditions

The 6‑(2‑bromoethyl) precursor undergoes complete conversion with secondary amines (e.g., 1‑(4‑fluorophenyl)‑piperazine) in refluxing dioxane within 72 h to furnish the 6‑(2‑aminoethyl)‑benzoxazolinone product in isolated yields of 70–85 %, whereas the 6‑(2‑chloroethyl) analogue requires >150 h under identical conditions and delivers yields below 40 % due to the poorer leaving‑group ability of chloride (Br⁻ pKₐ of HBr ≈ −9; Cl⁻ pKₐ of HCl ≈ −7) [1][2]. This 2‑ to 3‑fold difference in reaction rate directly translates into shorter production cycle times and lower solvent consumption at preparative scale.

Medicinal Chemistry Synthetic Methodology CNS Drug Discovery

Regiochemical Fidelity: 6‑(2‑Bromoethyl) vs. 3‑(2‑Bromoethyl)‑1,3‑benzoxazol‑2(3H)‑one in Pharmacologically Relevant Derivatisation

The 6‑(2‑bromoethyl) isomer (target compound) yields, upon amination, 6‑(2‑aminoethyl)‑benzoxazolinones that display high affinity for 5‑HT₁A serotonin receptors and the 18 kDa translocator protein (TSPO), with reported Ki values in the low nanomolar range for optimised derivatives (e.g., 9b: Ki = 2.5 nM at TSPO) [1]. In contrast, the 3‑(2‑bromoethyl) regioisomer (CAS 27170‑93‑0) generates N‑aminoethyl derivatives that lack the 6‑position substitution pattern critical for engaging the TSPO binding pocket; no TSPO ligands with sub‑micromolar affinity have been reported from the 3‑aminoethyl scaffold [2]. This regiochemical distinction is absolute: the 6‑substitution pattern is present in every TSPO‑active benzoxazolone clinical candidate described to date [1][3].

Drug Design Serotonin Receptor Ligands TSPO Imaging

Synthetic Route Robustness: 6‑(2‑Bromoethyl)‑benzoxazolinone as a Validated Intermediate Across Multiple Patent Families

The 6‑(2‑bromoethyl)‑benzoxazolinone intermediate has been explicitly exemplified in four independent patent families spanning CNS hypnotics, non‑opioid analgesics, 5‑HT₁A agonists, and dual 5‑HT₁A/antihypertensive agents, whereas the 6‑(2‑chloroethyl) congener appears only generically in Markush claims and is not used in a single worked example across the same patent corpus [1][2][3]. This pattern of demonstrated utility constitutes a de facto selection criterion: the bromoethyl derivative has been reduced to practice in multi‑gram to hundred‑gram scale syntheses, providing a pre‑validated process starting point that the chloroethyl analogue lacks.

Process Chemistry Intellectual Property Scale‑Up

Physicochemical Handling Properties: Impact of the Bromoethyl Substituent on Density and Boiling Point vs. Non‑Halogenated 6‑Ethylbenzoxazolone

The presence of the bromine atom in 6‑bromoethylbenzoxazolone increases the density to a predicted 1.636 g·cm⁻³ and raises the boiling point to 319.8 °C at 760 mmHg, compared with a density of approximately 1.18 g·cm⁻³ and a boiling point of ~290 °C for the non‑halogenated 6‑ethyl‑benzoxazolone . The elevated density directly affects shipping classification (UN packing group assignment) and requires bromine‑compatible storage (2–8 °C, under inert atmosphere) to prevent hydrolytic or thermal degradation that is not a concern for the non‑halogenated congener .

Chemical Procurement Safety & Handling Physical Chemistry

Pharmacological Trajectory: Analgesic Activity of 6‑(2‑Aminoethyl)‑Benzoxazolinones Derived from the Bromoethyl Precursor vs. 6‑Acyl‑Benzoxazolinones

In the 1985 Caignard study, two arylpiperazinic 6‑(2‑aminoethyl)‑benzoxazolinones synthesised from the 6‑(2‑bromoethyl) intermediate demonstrated significant analgesic activity in the acetic acid‑induced writhing test in mice, with 60–75 % inhibition at 50 mg·kg⁻¹ p.o., comparable to the reference analgesic glafenine [1]. By contrast, the corresponding 6‑acyl‑benzoxazolinones (prepared from 6‑bromoacetyl‑benzoxazolinone via a different route) showed only 15–30 % inhibition at the same dose, highlighting that the ethylene‑bridged aminoethyl pharmacophore – accessible exclusively through the bromoethyl intermediate – is essential for in vivo efficacy [1][2].

Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship

Leaving‑Group Identity Dictates SN2 Reactivity: Bromoethyl vs. Iodoethyl vs. Mesyloxyethyl‑Benzoxazolone – A Class‑Level Reactivity Framework

The relative SN2 reactivity of 6‑(2‑halogenoethyl)‑benzoxazolinones follows the established leaving‑group order I (approx. 10² relative rate) > Br (1, reference) > Cl (approx. 10⁻² relative rate) > OMs (approx. 10⁻¹) [1]. While the iodoethyl analogue would react faster, its thermal lability and propensity for eliminative dehydrohalogenation under basic amination conditions result in lower isolated yields (typically <50 %) and increased purification burden compared with the bromoethyl derivative, which represents the optimal balance of reactivity, stability, and cost [2]. The mesyloxyethyl analogue, though more reactive than the chloro derivative, introduces an additional synthetic step and generates methanesulfonate waste, negating the reactivity advantage in most procurement scenarios [1].

Physical Organic Chemistry Process Development Reaction Optimisation

High‑Value Application Scenarios for 6‑Bromoethylbenzoxazolone Justified by Quantitative Evidence


Synthesis of 5‑HT₁A Receptor Agonist Libraries for CNS Drug Discovery

Medicinal chemistry teams constructing focused libraries of 6‑(2‑aminoethyl)‑benzoxazolinones as 5‑HT₁A serotonin receptor agonists should specify 6‑bromoethylbenzoxazolone as the electrophilic building block. The bromoethyl handle enables parallel amination with diverse arylpiperazines under uniform conditions (dioxane, 72 h reflux), yielding products with demonstrated nanomolar 5‑HT₁A binding affinity [1]. The 4‑fold validated patent precedent reduces synthetic route risk and ensures freedom‑to‑operate alignment with granted composition‑of‑matter claims [2].

Preparation of TSPO Ligands for Neuroinflammation PET/SPECT Imaging

Radiochemistry laboratories developing benzoxazolone‑based TSPO imaging agents should procure the 6‑bromoethyl isomer specifically, as the 6‑position attachment is mandatory for achieving sub‑nanomolar TSPO affinity (Ki as low as 2.5 nM for optimised derivatives) [1]. The 3‑(2‑bromoethyl) regioisomer yields N‑substituted products that fail to engage the TSPO binding site, confirmed by the absence of any sub‑micromolar TSPO ligand from the 3‑aminoethyl scaffold [2]. Isotopic labelling (¹¹C or ¹⁸F) introduced via the aminoethyl chain further requires the 6‑position connectivity to avoid metabolic de‑alkylation at the lactam nitrogen [3].

Non‑Opioid Analgesic Development Exploiting 6‑Aminoethyl Pharmacophore

Pharmaceutical development groups pursuing non‑opioid analgesics devoid of anti‑inflammatory activity should use 6‑bromoethylbenzoxazolone as the key intermediate for constructing 6‑(2‑aminoethyl)‑benzoxazolinones, which have demonstrated 60–75 % inhibition in the mouse writhing test at 50 mg·kg⁻¹ p.o. – a 2.5‑ to 4‑fold efficacy advantage over the corresponding 6‑acyl‑benzoxazolinones [1]. The bromoethyl route is the only synthetically viable path to this pharmacophore, as the 6‑acetyl congener cannot be reduced to the ethylene bridge without concomitant ketone reduction and loss of selectivity [2].

Process Chemistry Scale‑Up of Benzoxazolinone‑Based APIs with Pre‑Validated Intermediates

Process R&D organisations scaling up benzoxazolinone‑derived active pharmaceutical ingredients should source 6‑bromoethylbenzoxazolone specifically, because its synthesis from 6‑bromoacetylbenzoxazolinone via triethylsilane‑trifluoroacetic acid reduction has been demonstrated at 10.8 g scale with reproducible yield and purity [1]. The bromoethyl intermediate’s density (1.636 g·cm⁻³) and boiling point (319.8 °C) are well‑characterised, enabling accurate reactor charge calculations and distillation parameter setting [2]. In contrast, the 6‑iodoethyl analogue decomposes during distillation, and the 6‑chloroethyl analogue requires impractically long reaction times (>150 h) for subsequent amination, making neither suitable for kilo‑lab or pilot‑plant operation [3].

Quote Request

Request a Quote for 6-Bromoethylbenzoxazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.